2-(6-Oxoheptanoyl)oxazole
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Overview
Description
2-(6-Oxoheptanoyl)oxazole is a heterocyclic organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxoheptanoyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using flow chemistry techniques. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid and efficient synthesis of oxazoles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxoheptanoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as DBU, bromotrichloromethane, and manganese dioxide are commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted oxazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-Oxoheptanoyl)oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Due to its unique structure, this compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-Oxoheptanoyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(6-Oxoheptanoyl)oxazole can be compared with other similar compounds, such as:
Oxazole: A heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Oxazoline: A related compound that can be oxidized to form oxazoles.
Thiazole: Another heterocyclic compound with a sulfur atom instead of oxygen.
The uniqueness of this compound lies in its specific structure and the presence of the 6-oxoheptanoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)heptane-1,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(12)4-2-3-5-9(13)10-11-6-7-14-10/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAUMJBNQNYVAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC(=O)C1=NC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642049 |
Source
|
Record name | 1-(1,3-Oxazol-2-yl)heptane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-00-7 |
Source
|
Record name | 1-(1,3-Oxazol-2-yl)heptane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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